molecular formula C28H30N4O7 B11438813 3-[1-({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl]-N-[(furan-2-yl)methyl]propanamide

3-[1-({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl]-N-[(furan-2-yl)methyl]propanamide

Cat. No.: B11438813
M. Wt: 534.6 g/mol
InChI Key: AKWKAYBEQDHSNE-UHFFFAOYSA-N
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Description

The compound 3-[1-({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl]-N-[(furan-2-yl)methyl]propanamide is a quinazoline derivative characterized by:

  • A tetrahydroquinazoline core with two ketone groups at positions 2 and 2.
  • A carbamoylmethyl group attached to the nitrogen at position 1 of the quinazoline ring.
  • A 3,4-dimethoxyphenethyl substituent on the carbamoyl group.
  • A propanamide side chain terminating in a furan-2-ylmethyl group.

Properties

Molecular Formula

C28H30N4O7

Molecular Weight

534.6 g/mol

IUPAC Name

3-[1-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]-N-(furan-2-ylmethyl)propanamide

InChI

InChI=1S/C28H30N4O7/c1-37-23-10-9-19(16-24(23)38-2)11-13-29-26(34)18-32-22-8-4-3-7-21(22)27(35)31(28(32)36)14-12-25(33)30-17-20-6-5-15-39-20/h3-10,15-16H,11-14,17-18H2,1-2H3,(H,29,34)(H,30,33)

InChI Key

AKWKAYBEQDHSNE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCC(=O)NCC4=CC=CO4)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl]-N-[(furan-2-yl)methyl]propanamide typically involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of the Carbamoyl Group: The carbamoyl group can be introduced by reacting the quinazolinone intermediate with 3,4-dimethoxyphenethylamine in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Attachment of the Furan Ring: The furan ring can be attached through a nucleophilic substitution reaction involving the quinazolinone intermediate and furan-2-carbaldehyde in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can occur at the quinazolinone core, converting the dioxo groups to hydroxyl groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbamoyl and furan moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Hydroxylated quinazolinone derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core can inhibit enzyme activity by binding to the active site, while the furan ring can enhance binding affinity and specificity. The compound may also modulate signaling pathways involved in inflammation and cell proliferation.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and biological activities among analogous quinazoline derivatives:

Compound Name Core Structure Key Substituents Biological Activity Unique Features
Target Compound Tetrahydroquinazoline 3,4-Dimethoxyphenethyl, furan-2-ylmethyl Under investigation (potential anticancer/antimicrobial) Combines methoxy, carbamoyl, and furan groups for enhanced solubility and target affinity
N-(3,4-dimethoxyphenyl)-N-methyl-2-(1-methylpyrazol-4-yl)-1,3-thiazole-4-carboxamide Thiazole Pyrazole, methoxyphenyl Antimicrobial Thiazole core improves metabolic stability
5-(1-{[(3-chlorophenyl)carbamoyl]methyl}-2,4-dioxoquinazolin-3-yl)-N-[thiophen-2-ylmethyl]pentanamide Quinazoline 3-Chlorophenyl, thiophenemethyl Anticancer Thiophene enhances lipophilicity and membrane penetration
3-(1-{[(3-chloro-4-methoxyphenyl)carbamoyl]methyl}-2,4-dioxoquinazolin-3-yl)-N-[benzyl]propanamide Quinazoline 3-Chloro-4-methoxyphenyl, benzyl Metalloproteinase inhibition Chlorine atom increases electrophilicity for enzyme binding

Key Observations

Substituent Impact on Bioactivity :

  • Methoxy groups (e.g., 3,4-dimethoxyphenyl) improve water solubility and hydrogen-bonding capacity, critical for receptor interactions .
  • Heterocyclic termini (furan, thiophene) modulate electronic properties and bioavailability. For example, furan’s oxygen atom may engage in dipole interactions, while thiophene’s sulfur enhances lipid permeability .

Synthetic Complexity :

  • The target compound requires multi-step synthesis, including carbamoylation and nucleophilic substitutions, similar to analogs in and . However, the furan-2-ylmethyl group necessitates careful protection-deprotection strategies to avoid side reactions .

Pharmacological Potential: Quinazoline derivatives with chlorophenyl or pyrazole groups exhibit pronounced anticancer activity (e.g., IC₅₀ values < 10 μM in breast cancer cell lines) . The target compound’s dual methoxy and furan motifs may synergize to inhibit kinases or proteases, though in vitro validation is pending .

Biological Activity

The compound 3-[1-({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl]-N-[(furan-2-yl)methyl]propanamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the synthesis, characterization, and biological activity of this compound based on diverse research findings.

Chemical Structure

The compound's structure can be broken down into several functional groups:

  • Tetrahydroquinazoline core : This provides a scaffold for biological activity.
  • Dimethoxyphenyl group : Known to enhance various pharmacological properties.
  • Furan moiety : Often associated with anti-inflammatory and antimicrobial activities.

Synthesis

The synthesis of this compound involves multiple steps:

  • Formation of the tetrahydroquinazoline core through cyclization reactions.
  • Introduction of the dimethoxyphenyl and furan groups via coupling reactions.
  • Final modifications to achieve the desired propanamide structure.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It is hypothesized that it may act as an inhibitor or modulator of enzymes or receptors involved in various signaling pathways.

1. Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that derivatives of tetrahydroquinazoline can induce apoptosis in cancer cell lines through:

  • Cell cycle arrest
  • Induction of reactive oxygen species (ROS)

In vitro studies on related compounds have demonstrated cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess similar properties.

Cell LineIC50 (µM)Reference
U87 (Glioma)10.5
MCF7 (Breast)12.0
A549 (Lung)15.8

2. Anti-inflammatory Activity

Compounds with similar structures have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This suggests a potential therapeutic application in treating inflammatory diseases.

3. Antimicrobial Activity

The presence of the furan ring in the structure may contribute to antimicrobial properties, as furan derivatives are known for their effectiveness against various pathogens.

Case Studies

A recent study evaluated the biological activity of a closely related compound and found:

  • In vivo efficacy against tumor growth in murine models.
  • Significant reduction in tumor size and weight compared to control groups.

The study emphasized the importance of structural modifications in enhancing bioactivity and selectivity towards cancer cells.

Structure-Activity Relationship (SAR)

The relationship between the chemical structure and biological activity has been explored extensively:

  • The presence of electron-donating groups like methoxy enhances lipophilicity and cellular uptake.
  • Modifications on the furan and phenyl rings significantly impact the compound's potency against specific targets.

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